molecular formula C15H26N2O6Si B150670 2'-TBDMS-rU CAS No. 54925-71-2

2'-TBDMS-rU

Cat. No. B150670
CAS RN: 54925-71-2
M. Wt: 358.46 g/mol
InChI Key: AYQZFVZTNUOLCQ-OJAKKHQRSA-N
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Description

2'-TBDMS-rU refers to a modified nucleoside or nucleotide derivative where the hydroxyl group at the 2' position of ribose (rU) is protected by a tert-butyldimethylsilyl (TBDMS) group. This chemical modification is commonly used in the synthesis of RNA molecules to protect the hydroxyl group during chemical reactions and is removed afterward to restore the original RNA structure.

Synthesis Analysis

The synthesis of compounds with TBDMS protection groups involves the use of reagents that introduce the TBDMS moiety to the desired position on the molecule. For example, in the synthesis of peptides, 1-(t-butyldimethylsilyloxy)benzotriazole (TBDMS-OBt) has been used for the coupling of Fmoc-amino acid chlorides to amino free amino acid esters, which is fast, racemization-free, and does not require the addition of base . Similarly, phosphoramidites with TBDMS as the 5-hydroxyl protecting group have been synthesized from 5-iodo-2'-deoxyuridine, allowing for efficient incorporation into DNA and a straightforward deprotection procedure .

Molecular Structure Analysis

The molecular structure of TBDMS-protected compounds is characterized by the presence of the bulky TBDMS group, which can influence the physical and chemical properties of the molecule. For instance, the solid-state structure of a ruthenium complex precursor with a tert-butyl bipyridine ligand supports the proposed octahedral coordination geometry, which is a common feature in metal complexes with bipyridine ligands .

Chemical Reactions Analysis

TBDMS-protected compounds can undergo various chemical reactions, including deprotection and further functionalization. The deprotection of TBDMS groups is typically achieved under acidic conditions or using fluoride ions. In the context of ruthenium complexes, the introduction of the TBDMS group can affect the redox properties, as seen in the cyclic voltammograms of Ru(II) complexes with different ligands, displaying one-electron oxidations consistent with a Ru(III/II) couple .

Physical and Chemical Properties Analysis

The physical and chemical properties of TBDMS-protected compounds are influenced by the protective group. The presence of the TBDMS group can increase the hydrophobicity and steric bulk of the molecule, affecting its solubility and reactivity. For example, the solubility of the ruthenium complexes in organic solvents like acetonitrile is facilitated by the presence of the TBDMS group, which can also impact the stability of the compounds at different pH levels .

Scientific Research Applications

1. Oligoribonucleotide Synthesis

The 2'-tert-butyldimethylsilyl (TBDMS) group is a crucial 2'-OH protection mechanism in the synthesis of oligoribonucleotides. Its combination with phosphoroamidite methodology has significantly enhanced the efficiency of RNA synthesis. The removal of TBDMS protection, often done with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), is a key step in the process, although it may sometimes be incomplete in longer RNA chains. This suggests the importance of TBDMS in facilitating the synthesis and processing of RNA oligomers (Westman & Strömberg, 1994).

2. Deprotection in Chemically Synthesized Oligoribonucleotide Intermediates

Research has explored the hydrolytic removal of the TBDMS group from chemically synthesized oligoribonucleotide intermediates. The study of this deprotection under various acidic conditions has revealed insights into the stability and reactivity of the TBDMS group in the context of nucleotide chemistry, offering a better understanding of its role in RNA synthesis and modification (Kawahara, Wada, & Sekine, 1996).

3. Selective Cleavage of TBDMS Ethers

Research has established methods for selective deprotection of TBDMS ethers, which is critical in contexts where other protective groups are present. This selectivity is particularly relevant in the synthesis of complex molecules where multiple protective groups are used (Maiti & Roy, 1997).

4. Use in Analytical Chemistry

The use of TBDMS derivatives, such as in the analysis of fatty acids, highlights the versatility of TBDMS in analytical chemistry. This further extends the applications of TBDMS beyond synthesis to analytical methodologies, particularly in the field of biochemistry (Seo et al., 2015).

5. Advancements in Deprotection Techniques

Advancements in deprotection techniques for TBDMS groups in RNA synthesis have been made, providing more efficient and mild methods. This advancement contributes to the refinement of RNA synthesis techniques, making the process more accessible and reliable (Kawahara, Wada, & Sekine, 1995).

properties

IUPAC Name

1-[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O6Si/c1-15(2,3)24(4,5)23-12-11(20)9(8-18)22-13(12)17-7-6-10(19)16-14(17)21/h6-7,9,11-13,18,20H,8H2,1-5H3,(H,16,19,21)/t9-,11-,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQZFVZTNUOLCQ-OJAKKHQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=O)NC2=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459643
Record name 2'-TBDMS-rU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-TBDMS-rU

CAS RN

54925-71-2
Record name 2'-TBDMS-rU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JG Lackey, MJ Damha - Nucleic acids symposium series, 2008 - academic.oup.com
… The average coupling yield of the phosphoramidite was comparable to one obtained with a 2′-TBDMS rU phosphoramidite reagent. Upon completion of the RNA chain assembly, the …
Number of citations: 12 academic.oup.com
C Förster, N Krauss, ABE Brauer… - … Section F: Structural …, 2006 - scripts.iucr.org
In order to understand elongator tRNASer and suppressor tRNASec identity elements, the respective acceptor-stem helices have been synthesized and crystallized in order to analyse …
Number of citations: 4 scripts.iucr.org
HP Harding, JG Lackey, HC Hsu, Y Zhang, J Deng… - Rna, 2008 - rnajournal.cshlp.org
Unconventional mRNA splicing by an endoplasmic reticulum stress-inducible endoribonuclease, IRE1, is conserved in all known eukaryotes. It controls the expression of a transcription …
Number of citations: 66 rnajournal.cshlp.org
C Förster, ABE Brauer, D Lehmann… - … Section F: Structural …, 2007 - scripts.iucr.org
Chemically synthesized RNAs with the unnatural l-configuration possess enhanced in vivo stability and nuclease resistance, which is a highly desirable property for pharmacological …
Number of citations: 1 scripts.iucr.org

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